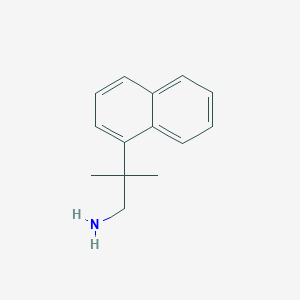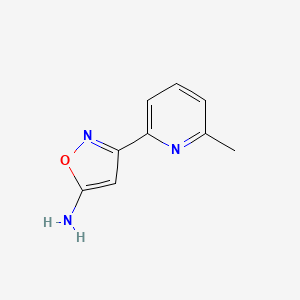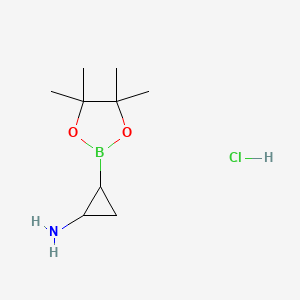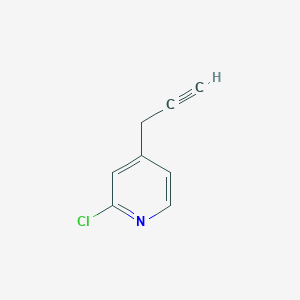![molecular formula C8H15NO B13529282 3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
3-[(Oxolan-3-yl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxolan-3-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of nitrogen-containing heterocycles to methyl 2-(oxetan-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
. This reaction is efficient for synthesizing functionalized azetidines but requires specific light sources and conditions to proceed effectively.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Oxolan-3-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
3-[(Oxolan-3-yl)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to new drug candidates.
Industry: It can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-yl)methyl]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to specific sites and modulating biological activity. The oxolane ring may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride: This compound features a fluorine atom, which can alter its reactivity and biological activity.
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride: The position of the oxolane ring is different, which may affect its chemical properties.
Uniqueness: 3-[(Oxolan-3-yl)methyl]azetidine is unique due to its specific ring structure and the absence of additional substituents like fluorine. This simplicity can be advantageous in certain applications where minimal structural complexity is desired.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(oxolan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-10-6-7(1)3-8-4-9-5-8/h7-9H,1-6H2 |
InChI Key |
BHSCXVKGVUJSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)




![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)




![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
